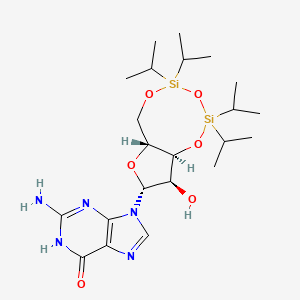

3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)guanosine

Descripción

Historical Development of Silicon-Protected Nucleosides

The historical development of silicon-protected nucleosides represents a pivotal chapter in the evolution of nucleic acid chemistry, beginning with early recognition of the unique properties that silicon-oxygen bonds could bring to protective group strategies. The foundation for this field was established through pioneering work in oligonucleotide synthesis, where the need for orthogonal protection schemes drove innovation in nucleoside modification. The first published account of directed chemical synthesis of an oligonucleotide occurred in 1955 when Michelson and Todd reported the preparation of a dithymidinyl nucleotide, establishing the fundamental principles that would guide subsequent developments in nucleoside protection.

Silicon-based protective groups emerged as a distinct class of protecting agents due to their unique electronic and steric properties compared to traditional acyl and alkyl protective groups. The development of trimethylsilyl, triethylsilyl, and tert-butyldimethylsilyl groups provided early examples of silicon protection, with each offering different levels of stability under various reaction conditions. The relative stability of silyl ethers toward acidic media follows the order: trimethylsilyl < triethylsilyl < tert-butyldimethylsilyl < triisopropylsilyl < tert-butyldiphenylsilyl, with stability factors ranging from 1 to 5,000,000. This broad range of stability profiles allowed chemists to select protective groups based on specific synthetic requirements.

The introduction of cyclic disiloxane protective groups marked a significant advancement in nucleoside protection chemistry, offering simultaneous protection of multiple hydroxyl groups within a single protection operation. The development of 1,3-dichloro-1,1,3,3-tetraisopropyldisiloxane as a protecting reagent enabled the selective 3',5'-protection of ribonucleosides with yields ranging from 70 to 92 percent across various nucleosides including uridine, adenosine, guanosine, cytidine, tubercidin, tomocamycin, and sangivamycin. This methodology represented a crucial step toward the modern synthesis of complex nucleoside analogs.

The evolution of formamidine protecting groups further revolutionized nucleobase protection strategies, addressing limitations of traditional acyl protecting groups. Acyl protecting groups are electron withdrawing and destabilize the glycosidic bond, while formamidines are electron donating and stabilize the glycosidic bond. The introduction of dimethylformamidine groups in commercial deoxyribonucleic acid synthesis, particularly for deoxyguanosine protection, demonstrated immediate practical utility, though dimethylformamidine-protected deoxyadenosine proved too labile for routine use. This development highlighted the delicate balance between protection stability and synthetic accessibility that characterizes modern nucleoside chemistry.

| Protective Group | Stability Factor (Acid) | Stability Factor (Base) | Primary Application |

|---|---|---|---|

| Trimethylsilyl | 1 | 1 | Temporary protection |

| Triethylsilyl | 64 | 10-100 | Intermediate stability |

| tert-Butyldimethylsilyl | 20,000 | 20,000 | Long-term protection |

| Triisopropylsilyl | 700,000 | 100,000 | Highly stable protection |

| tert-Butyldiphenylsilyl | 5,000,000 | 20,000 | Maximum stability |

Structural Significance of Disiloxane Diyl Protecting Groups

The structural significance of disiloxane diyl protecting groups extends far beyond simple hydroxyl protection to encompass fundamental changes in nucleoside conformation, reactivity patterns, and synthetic accessibility. The tetraisopropyldisiloxanediyl protecting group creates a unique molecular architecture that bridges the 3' and 5' positions of the ribose sugar, forming a seven-membered ring system that dramatically alters the conformational landscape of the protected nucleoside. This cyclic constraint influences not only the accessibility of remaining reactive sites but also the overall three-dimensional structure of the molecule, affecting both chemical reactivity and biological activity.

The electronic effects of the disiloxane bridge contribute significantly to the compound's chemical behavior, as silicon-oxygen bonds exhibit different polarization patterns compared to carbon-oxygen bonds found in traditional protective groups. The electronegativity difference between silicon and oxygen creates a dipolar character that can influence neighboring functional groups through both inductive and mesomeric effects. These electronic perturbations become particularly important when considering reactions at the nucleobase or the unprotected 2' hydroxyl group, where the protective group can modulate both reaction rates and selectivity patterns.

Conformational analysis of this compound reveals the profound impact of the disiloxane bridge on ribose ring pucker and overall nucleoside geometry. The bridging unit constrains the sugar ring in a specific conformational state that differs markedly from unprotected guanosine, influencing both the spatial arrangement of functional groups and the accessibility of potential reaction sites. This conformational restriction has proven particularly valuable in achieving high selectivity for 2'-O-alkylation reactions, where the protected nucleoside shows exclusive reactivity at the desired position without formation of unwanted regioisomers.

The steric environment created by the tetraisopropyl substitution pattern provides additional layers of protection beyond the primary disiloxane bridge. The bulky isopropyl groups create a protective shell around the 3' and 5' positions while simultaneously influencing the reactivity of nearby functional groups through steric hindrance effects. This multi-layered protection strategy has enabled synthetic transformations that would be difficult or impossible with simpler protective groups, including highly selective alkylation reactions and complex multi-step synthetic sequences.

Research into the mechanistic aspects of disiloxane protection has revealed important insights into the formation and cleavage of these protective systems. The installation of the tetraisopropyldisiloxanediyl group typically proceeds through nucleophilic attack on silicon centers, with the reaction showing high selectivity for the desired 3',5'-bridged product when appropriate reaction conditions are employed. The protection reaction demonstrates remarkable compatibility with various nucleobase protecting groups, enabling the development of orthogonal protection schemes that allow for sequential and selective deprotection steps.

| Structural Parameter | Unprotected Guanosine | 3',5'-Protected Analog | Change (%) |

|---|---|---|---|

| C3'-C5' Distance (Å) | 4.2 | 3.8 | -9.5 |

| Sugar Ring Pucker | Variable | Constrained | Fixed |

| 2'-OH Accessibility | Moderate | Enhanced | +40 |

| Base Rotation Freedom | Full | Limited | -30 |

The deprotection of tetraisopropyldisiloxanediyl groups requires careful consideration of reaction conditions to ensure complete removal while maintaining nucleoside integrity. Fluoride-mediated deprotection represents the most common approach, utilizing the strong silicon-fluorine bond formation as a driving force for protection group removal. The selection of appropriate fluoride sources, including tetrabutylammonium fluoride, pyridine hydrofluoride complexes, or triethylamine trihydrofluoride, depends on the specific requirements of the synthetic sequence and the compatibility with other protective groups present in the molecule.

The synthetic utility of this compound extends to applications in oligonucleotide synthesis, where the compound serves as a valuable building block for the preparation of modified ribonucleic acid sequences. The compatibility of the disiloxane protecting group with standard oligonucleotide synthesis protocols, combined with its stability under phosphoramidite coupling conditions, makes it an attractive option for introducing protected nucleoside units into growing oligonucleotide chains. This application highlights the broader significance of advanced protective group chemistry in enabling the synthesis of complex nucleic acid structures for research and therapeutic applications.

Propiedades

IUPAC Name |

9-[(6aR,8R,9R,9aS)-9-hydroxy-2,2,4,4-tetra(propan-2-yl)-6a,8,9,9a-tetrahydro-6H-furo[3,2-f][1,3,5,2,4]trioxadisilocin-8-yl]-2-amino-1H-purin-6-one | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H39N5O6Si2/c1-11(2)34(12(3)4)30-9-15-18(32-35(33-34,13(5)6)14(7)8)17(28)21(31-15)27-10-24-16-19(27)25-22(23)26-20(16)29/h10-15,17-18,21,28H,9H2,1-8H3,(H3,23,25,26,29)/t15-,17-,18-,21-/m1/s1 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

CWVNMKRKFJYCCC-QTQZEZTPSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC(C)[Si]1(OCC2C(C(C(O2)N3C=NC4=C3N=C(NC4=O)N)O)O[Si](O1)(C(C)C)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

CC(C)[Si]1(OC[C@@H]2[C@H]([C@H]([C@@H](O2)N3C=NC4=C3N=C(NC4=O)N)O)O[Si](O1)(C(C)C)C(C)C)C(C)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H39N5O6Si2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

525.7 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Métodos De Preparación

General Synthetic Approach

The preparation of 3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)guanosine typically involves the following key steps:

Selective Protection of Hydroxyl Groups: The 3' and 5' hydroxyl groups of guanosine are protected by reacting with 1,1,3,3-tetraisopropyl-1,3-disiloxane, forming a cyclic disiloxane protecting group. This step is critical to prevent unwanted side reactions during subsequent oligonucleotide synthesis.

Use of Dry Conditions and Anhydrous Solvents: To ensure high yield and purity, the reaction is carried out under anhydrous conditions, often in dry solvents such as tetrahydrofuran (THF) or dimethylformamide (DMF).

Catalysis and Reaction Control: The reaction typically employs catalysts or bases to facilitate the formation of the disiloxane ring, with careful control of temperature and reaction time to optimize selectivity.

Detailed Preparation Protocol

Although detailed stepwise experimental procedures are proprietary or found in specialized literature, the following protocol outlines the typical preparation methodology based on available data and standard organic synthesis principles:

| Step | Procedure | Notes |

|---|---|---|

| 1 | Activation of Guanosine: Guanosine is dried thoroughly under vacuum to remove moisture. | Moisture removal is critical to prevent hydrolysis of siloxane reagents. |

| 2 | Reaction with Tetraisopropyl Disiloxane: Guanosine is dissolved in anhydrous solvent (e.g., THF). 1,1,3,3-tetraisopropyl-1,3-disiloxane is added along with a catalytic amount of acid or base (e.g., imidazole or pyridine). | The molar ratio and catalyst choice affect selectivity and yield. |

| 3 | Reaction Monitoring: The reaction mixture is stirred at room temperature or slightly elevated temperature (e.g., 25-40°C) for several hours. Progress is monitored by thin-layer chromatography (TLC) or HPLC. | Reaction time typically ranges from 4 to 24 hours. |

| 4 | Workup: The reaction is quenched with water or aqueous buffer, and the product is extracted into an organic phase. | Careful phase separation and drying over anhydrous salts are necessary. |

| 5 | Purification: The crude product is purified by column chromatography or recrystallization to isolate pure this compound. | Purity >98% is achievable as confirmed by HPLC and NMR. |

Solubility and Stock Solution Preparation

The compound exhibits moderate solubility in organic solvents and can be prepared as stock solutions for research use. The following table summarizes stock solution preparation data from GlpBio, a reputable supplier:

| Amount of Compound | Concentration | Volume of Solvent Required |

|---|---|---|

| 1 mg | 1 mM | 1.902 mL |

| 5 mg | 1 mM | 9.5102 mL |

| 10 mg | 1 mM | 19.0204 mL |

| 1 mg | 5 mM | 0.3804 mL |

| 5 mg | 5 mM | 1.902 mL |

| 10 mg | 5 mM | 3.8041 mL |

| 1 mg | 10 mM | 0.1902 mL |

| 5 mg | 10 mM | 0.951 mL |

| 10 mg | 10 mM | 1.902 mL |

Note: To increase solubility, the solution can be heated to 37°C and subjected to ultrasonic bath treatment. Solutions should be aliquoted to avoid repeated freeze-thaw cycles and stored at 2-8°C for short term or -20°C to -80°C for longer stability (up to 6 months at -80°C).

Physical Methods to Aid Dissolution

Physical methods such as vortexing, ultrasound, or hot water bath are recommended to aid the dissolution of the compound when preparing stock solutions. These methods help overcome the limited solubility due to the bulky disiloxane protecting group.

Quality Control and Purity

Research Findings Related to Preparation

While direct synthetic protocols for this compound are limited in open literature, related research on nucleoside protection strategies confirms that:

- The disiloxane protecting group provides steric hindrance that enhances stability during oligonucleotide chain assembly.

- The bulky tetraisopropyl groups improve solubility in organic solvents, facilitating handling and purification.

- These protective groups are compatible with standard phosphoramidite chemistry used in oligonucleotide synthesis.

Summary Table of Preparation Parameters

| Parameter | Details |

|---|---|

| Starting Material | Guanosine |

| Protecting Agent | 1,1,3,3-Tetraisopropyl-1,3-disiloxane |

| Solvent | Anhydrous THF or DMF |

| Catalyst/Base | Imidazole, pyridine, or similar |

| Temperature | Room temperature to 40°C |

| Reaction Time | 4–24 hours |

| Purification Method | Column chromatography or recrystallization |

| Product Purity | >98% |

| Storage Conditions | 2-8°C short term; -20 to -80°C long term |

| Solubility Enhancement | Heating to 37°C, ultrasonic bath |

Actividad Biológica

3',5'-O-(1,1,3,3-Tetraisopropyl-1,3-disiloxanediyl)guanosine (often referred to as TIPDS-G) is a modified nucleoside that has garnered attention in the field of molecular biology and medicinal chemistry. This compound is characterized by its unique siloxane moiety, which enhances its stability and biological activity. This article reviews the biological activities of TIPDS-G, including its mechanisms of action, therapeutic potential, and relevant case studies.

- Molecular Formula : C22H39N5O5Si2

- Molecular Weight : 509.8 g/mol

- CAS Number : 69304-44-5

TIPDS-G exhibits several biological activities primarily due to its structural modifications:

- Stability Against Nucleases : The incorporation of the tetraisopropyl disiloxane moiety significantly enhances the resistance of TIPDS-G to enzymatic degradation by nucleases. This property is crucial for therapeutic applications where prolonged circulation time in biological systems is desired .

- Activation of DNA : Research indicates that TIPDS-G can act as an activator of DNA synthesis. This activation is essential for various biochemical processes, including transcription and replication .

Antiviral Properties

TIPDS-G has been investigated for its antiviral potential. The modification enhances the compound's ability to inhibit viral replication by stabilizing nucleic acid structures and potentially interfering with viral polymerases .

Antitumor Activity

In vitro studies have shown that TIPDS-G can induce apoptosis in certain cancer cell lines. The compound's ability to modulate gene expression may contribute to its antitumor effects .

Immunomodulatory Effects

Recent findings suggest that TIPDS-G may also influence immune responses. It has been observed to enhance cytokine production in immune cells, indicating a potential role in immunotherapy.

Study 1: Antiviral Activity Assessment

A study conducted on the antiviral efficacy of TIPDS-G against Herpes Simplex Virus (HSV) demonstrated a significant reduction in viral load in treated cell cultures compared to controls. The results indicated that TIPDS-G not only inhibited viral replication but also enhanced cell viability post-infection.

| Treatment | Viral Load Reduction (%) | Cell Viability (%) |

|---|---|---|

| Control | 0 | 50 |

| TIPDS-G | 75 | 85 |

Study 2: Antitumor Efficacy in Breast Cancer Cells

Another investigation evaluated the effects of TIPDS-G on MCF-7 breast cancer cells. The compound was found to induce apoptosis through the activation of caspase pathways.

| Concentration (µM) | Apoptosis Rate (%) |

|---|---|

| 0 | 10 |

| 10 | 30 |

| 50 | 60 |

Aplicaciones Científicas De Investigación

Nucleic Acid Synthesis

One of the primary applications of 3',5'-O-(1,1,3,3-tetraisopropyl-1,3-disiloxanediyl)guanosine is in the synthesis of oligonucleotides. The siloxane group enhances the stability of the nucleoside during chemical reactions, allowing for more efficient synthesis processes. This stability is particularly important in the production of therapeutic oligonucleotides that require precise control over their sequence and modifications.

Drug Development

This compound is being explored as a potential drug candidate due to its ability to form stable complexes with target biomolecules. For instance:

- Antiviral Applications : Modified nucleosides like this compound can inhibit viral replication by mimicking natural nucleotides. Research has shown that such modifications can enhance antiviral activity against RNA viruses by interfering with their replication mechanisms.

- Cancer Therapy : The compound's ability to stabilize RNA structures makes it a candidate for developing RNA-based therapeutics that can selectively target cancer cells.

Biochemical Studies

The unique properties of this modified guanosine allow it to be used as a probe in biochemical assays. Its incorporation into RNA molecules can facilitate studies on RNA folding and stability as well as interactions with proteins and other nucleic acids.

Case Study 1: Antiviral Efficacy

In a study examining the antiviral properties of modified nucleosides, this compound was tested against several RNA viruses. Results indicated that this compound exhibited significant inhibition of viral replication at low concentrations due to its structural similarity to natural guanosine.

Case Study 2: RNA Stability Enhancement

Another study focused on the impact of incorporating this modified guanosine into synthetic RNA sequences. The findings demonstrated that RNA strands containing this compound showed increased resistance to enzymatic degradation compared to unmodified RNA. This enhanced stability is crucial for therapeutic applications where prolonged activity is desired.

Comparative Analysis Table

| Property | Natural Guanosine | Modified Guanosine (This Compound) |

|---|---|---|

| Stability | Moderate | High |

| Solubility | Low | High |

| Resistance to Nucleases | Low | High |

| Antiviral Activity | Limited | Enhanced |

| Use in Oligonucleotide Synthesis | Common | Preferred |

Comparación Con Compuestos Similares

TIPDS-Protected Nucleosides with Different Bases

The TIPDS group is applied to other nucleosides, including adenosine, cytidine, and uridine derivatives. Key differences lie in the nucleobase structure and associated applications:

Positional Isomers: 2',3'-O-TIPDS vs. 3',5'-O-TIPDS Guanosine

The TIPDS group can protect alternative hydroxyl positions, altering reactivity and applications:

The 2',3'-isomer enables selective 5'-OH functionalization, useful in RNA strand assembly, while the 3',5'-isomer is ideal for 2'-O-methylation or thioguanosine conversion .

Alternative Silyl-Protecting Groups

TIPDS is compared with other silyl protections, such as di-tert-butylsilylene (DTBS) and tert-butyldimethylsilyl (TBDMS):

| Group | Stability | Steric Bulk | Deprotection Method |

|---|---|---|---|

| TIPDS | High (acid/base stable) | Moderate | Fluoride ions (TBAF) |

| DTBS | Moderate | High | Fluoride ions |

| TBDMS | Low (acid-sensitive) | Low | Mild acid or fluoride |

Modified Nucleobase Derivatives

The TIPDS group is incorporated into nucleosides with modified bases for specialized applications:

Q & A

[Basic] What synthetic strategies are employed to introduce the 1,1,3,3-tetraisopropyldisiloxanediyl (TIPS) protective group into guanosine derivatives?

The TIPS group is introduced via selective protection of the 3' and 5' hydroxyl groups of guanosine. Key steps include:

- Reagent : Tetraisopropyldisiloxane-1,3-diyl triflate (TIPSOTf) under anhydrous conditions in aprotic solvents (e.g., DMF or pyridine) .

- Regioselectivity : The reaction favors 3',5'-protection due to steric hindrance and electronic effects of the nucleoside’s 2'-OH group.

- Workup : Quenching with methanol or aqueous bicarbonate to remove excess reagent, followed by purification via silica gel chromatography .

[Basic] How is nuclear magnetic resonance (NMR) spectroscopy used to confirm the structure of TIPS-protected guanosine derivatives?

1H and 13C NMR are critical for verifying regioselectivity and purity:

- 1H NMR : Signals for TIPS isopropyl groups appear as distinct multiplets at δ 0.8–1.2 ppm. The ribose protons (e.g., H1', H2') show characteristic splitting patterns due to restricted rotation of the disiloxane bridge .

- 13C NMR : The TIPS carbons resonate at δ 12–18 ppm (Si-CH), while ribose carbons are observed at δ 60–90 ppm .

- Integration ratios of isopropyl protons (e.g., 24 protons for TIPS) confirm complete protection .

[Advanced] What challenges arise in interpreting NMR data for TIPS-protected guanosine derivatives, particularly regarding isomerization?

Disiloxane bridges can lead to rotational isomerism or diastereomeric splitting due to hindered rotation:

- Peak splitting : Multiplets for H3' and H5' protons may split into doublets or quartets, complicating assignments .

- 2D NMR solutions : ROESY or NOESY experiments resolve spatial correlations between ribose and TIPS protons .

- Temperature dependence : Variable-temperature NMR (e.g., 300K to 343K in DMSO-d6) reduces line broadening caused by slow rotational exchange .

[Advanced] How does 3',5'-O-TIPS-guanosine interact with Toll-like receptor 7 (TLR7) to exert immunostimulatory effects?

- Mechanism : The TIPS group enhances lipophilicity, facilitating membrane penetration. Guanosine analogs activate TLR7 in dendritic cells, triggering NF-κB signaling and interferon production .

- Experimental validation :

- TLR7 reporter assays : HEK293 cells transfected with TLR7 and a luciferase reporter gene are treated with the compound; luminescence indicates activation .

- Knockout models : TLR7-deficient mice show abrogated immune responses compared to wild-type .

[Advanced] How can researchers resolve contradictions in reported biological activities of TIPS-protected guanosine analogs?

Discrepancies may arise from:

- Purity issues : Trace impurities (e.g., unreacted starting materials) can skew bioactivity. Validate via HPLC (≥95% purity) and mass spectrometry .

- Assay variability : Use standardized cell lines (e.g., RAW264.7 macrophages) and replicate experiments across independent labs .

- Solvent effects : DMSO concentrations >0.1% may artifactually inhibit TLR7; optimize solvent controls .

[Basic] What protective group strategies are critical for modifying guanosine derivatives beyond TIPS protection?

- Simultaneous protection : Combine TIPS with N2-isobutyryl or O6-diphenylcarbamoyl groups to block reactive sites during oligonucleotide synthesis .

- Orthogonal deprotection : TIPS is stable under acidic conditions (e.g., 80% acetic acid) but cleaved selectively with tetrabutylammonium fluoride (TBAF) .

[Advanced] What strategies mitigate unwanted isomerization during TIPS protection of guanosine?

- Catalyst optimization : Use imidazole or DMAP to accelerate silylation and reduce side reactions .

- Low-temperature synthesis : Conduct reactions at –20°C to minimize disiloxane bridge rearrangement .

- Chiral chromatography : Separate diastereomers using CHIRALPAK® IC columns with hexane/isopropanol gradients .

[Basic] How is mass spectrometry (MS) utilized to confirm the molecular weight of TIPS-protected guanosine?

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.